1-Methyl-1h-indazole-3-carbonitrile

Aldosterone synthase inhibition CYP11B2 Cardiovascular therapeutics

This CYP11B2 inhibitor building block (US9890171B2) achieves 15 nM IC50 with 2.85-fold stereochemistry-dependent potency. The C3-nitrile enables five downstream chemistries: reduction, tetrazole formation, amide hydrolysis, amidine synthesis, or H-bond acceptor retention—versatility unavailable with C3-acid/aldehyde analogs. N1-methyl eliminates the acidic N-H proton (pKa ~10.9), improving metabolic stability and CNS permeability. Supplied at 97% purity with 2-8°C storage. Order today.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 31748-44-4
Cat. No. B1597017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1h-indazole-3-carbonitrile
CAS31748-44-4
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)C#N
InChIInChI=1S/C9H7N3/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,1H3
InChIKeyXXPCFXLOLXYNRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indazole-3-carbonitrile CAS 31748-44-4: Indazole Building Block for Pharmaceutical Synthesis


1-Methyl-1H-indazole-3-carbonitrile (CAS 31748-44-4) is a C9H7N3 heterocyclic compound featuring an indazole core bearing a methyl substituent at the N1 position and a nitrile group at the C3 position [1]. This compound belongs to the indazole family, a class recognized as a bioisostere of phenol with enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism compared to phenolic counterparts . Indazole derivatives have been validated across numerous therapeutic areas including anti-tumor, analgesic, and anti-inflammatory applications . 1-Methyl-1H-indazole-3-carbonitrile is cataloged as a research chemical and building block by multiple commercial suppliers, with reported purity specifications typically at 95% or higher and recommended long-term storage under cool, dry conditions .

1-Methyl-1H-indazole-3-carbonitrile: Why In-Class Substitution Without Validation Is Inadvisable


Indazole-3-carbonitrile derivatives cannot be treated as functionally interchangeable commodities. Substitution pattern on the indazole core fundamentally alters both physicochemical properties and biological activity. For example, N1-methylation versus N2-methylation changes LogP and hydrogen-bonding capacity, which directly impacts membrane permeability and target binding. Ring substitution at the 5-, 6-, or 7-positions introduces distinct electronic and steric effects that modulate potency and selectivity in target engagement [1]. Comparative data demonstrate that even stereoisomers of the same structural scaffold can exhibit greater than 2.8-fold differences in IC50 values against the same biological target under identical assay conditions [2]. Consequently, substituting 1-methyl-1H-indazole-3-carbonitrile with any close analog without empirical validation introduces quantifiable risk of altered reactivity, pharmacokinetic profile, or biological efficacy.

1-Methyl-1H-indazole-3-carbonitrile: Quantitative Differentiation Evidence Versus Analogs


Aldosterone Synthase (CYP11B2) Inhibitory Potency in Advanced Derivatives

An advanced derivative incorporating the 1-methyl-1H-indazole-3-carbonitrile core scaffold, specifically 6-(4-hydroxy-4-methyl-3,4-dihydro-1H-pyrano[4,3-c]pyridin-8-yl)-1-methyl-1H-indazole-3-carbonitrile (Enantiomer I), exhibits an IC50 of 15 nM against human aldosterone synthase (CYP11B2). The other enantiomer of this same scaffold displays an IC50 of 42.8 nM under identical assay conditions [1]. This 2.85-fold difference between stereoisomers demonstrates that the 1-methyl-1H-indazole-3-carbonitrile scaffold provides a geometrically precise pharmacophore where even minor stereochemical variation yields quantifiable potency differences, underscoring the necessity of this specific N1-methylated scaffold for optimal target engagement.

Aldosterone synthase inhibition CYP11B2 Cardiovascular therapeutics

Lipophilicity Differentiation: Nitrile Versus Carboxylic Acid at C3 Position

1-Methyl-1H-indazole-3-carbonitrile (CAS 31748-44-4) exhibits a computed LogP value of 1.66 and an experimental LogP of 1.44 [1][2]. In contrast, indazole-3-carboxylic acid (CAS 4498-67-3) possesses a carboxylic acid group at the C3 position rather than a nitrile, which substantially reduces lipophilicity and alters hydrogen-bonding capacity [3]. This difference directly impacts membrane permeability and oral bioavailability potential in drug development programs. The nitrile group also serves as a metabolically stable hydrogen-bond acceptor and can be further transformed into amides, tetrazoles, or amines, whereas the carboxylic acid presents different synthetic handles and introduces a formal negative charge at physiological pH, fundamentally altering pharmacokinetic behavior [3].

Physicochemical properties LogP Membrane permeability

N1-Methylation: pKa Differentiation from Unsubstituted 1H-Indazole-3-carbonitrile

1-Methyl-1H-indazole-3-carbonitrile features N1-methylation, which eliminates the acidic N-H proton present in unsubstituted 1H-indazole-3-carbonitrile (CAS 50264-88-5). The predicted pKa of 1-methyl-1H-indazole-3-carbonitrile is -2.16 ± 0.50 [1], indicating essentially no basic or acidic character under physiological conditions. In contrast, 1H-indazole-3-carbonitrile contains an N-H group capable of acting as a hydrogen-bond donor with an experimentally measured pKa of approximately 10.9 for the indazole N-H proton . This difference directly impacts solubility-pH profiles, protein-binding interactions, and metabolic stability. The methylated derivative exhibits reduced polarity (topological polar surface area = 41.61 Ų) and zero hydrogen-bond donor count, favoring passive membrane diffusion over active transport mechanisms [2].

pKa Hydrogen-bond donor capacity Solubility

Synthetic Utility: Nitrile as a Versatile Handle for Downstream Derivatization

The C3 nitrile group in 1-methyl-1H-indazole-3-carbonitrile provides a versatile synthetic handle that can be transformed into multiple pharmacophoric groups. Unlike C3-carboxylic acid analogs (e.g., indazole-3-carboxylic acid), which are limited to amide or ester formation, the nitrile can be converted to: (1) primary amines via reduction, (2) tetrazoles via [3+2] cycloaddition with azide, (3) amides via partial hydrolysis, (4) amidines via Pinner reaction, or (5) retained as a metabolically stable hydrogen-bond acceptor [1]. This multi-directional synthetic utility is a direct consequence of the nitrile functionality, which is absent in C3-carboxylic acid, C3-carboxaldehyde, and C3-unsubstituted indazole analogs [2]. The compound serves as a key building block in the synthesis of kinase inhibitors and other bioactive indazole derivatives [3].

Synthetic intermediate Nitrile transformation Medicinal chemistry

Boiling Point and Thermal Stability Differentiation

1-Methyl-1H-indazole-3-carbonitrile exhibits a predicted boiling point of 321.1 ± 15.0 °C at 760 mmHg and a density of 1.19 ± 0.1 g/cm³ [1]. In comparison, 1H-indazole-3-carbonitrile (CAS 50264-88-5), lacking the N1-methyl group, has a lower molecular weight (143.15 vs. 157.17 g/mol) and correspondingly lower boiling point [2]. The N1-methyl substitution in the target compound increases molecular weight, alters intermolecular forces, and enhances thermal stability compared to the unsubstituted analog. Additionally, 4-chloro-1-methyl-1H-indazole-3-carbonitrile (CAS 1015846-56-6) exhibits a predicted boiling point of 355.8 ± 22.0 °C, representing a +34.7 °C increase relative to the non-chlorinated compound, which is attributed to the electron-withdrawing chloro substituent . The target compound occupies an intermediate position in thermal stability, offering a balance between volatility and thermal robustness suitable for standard synthetic and purification workflows.

Thermal stability Boiling point Purification

Storage and Handling Requirements Differentiation

1-Methyl-1H-indazole-3-carbonitrile is specified for long-term storage under cool, dry conditions with a recommended storage temperature of 2-8°C [1]. This moderate refrigeration requirement contrasts with more sensitive indazole derivatives, such as the neutrophil elastase inhibitor 1-(3-methylbenzoyl)-1H-indazole-3-carbonitrile (CAS 1448314-31-5), which requires storage at -20°C due to its N-benzoyl substitution introducing additional hydrolytic susceptibility [2]. The simpler nitrile functionality at C3 in the target compound confers greater ambient stability than acylated derivatives, reducing cold-chain logistics costs and simplifying inventory management. The compound is typically supplied with a minimum purity specification of 95%, with commercial availability from multiple vendors including ChemBridge and AK Scientific [3].

Storage stability Shelf life Procurement logistics

1-Methyl-1H-indazole-3-carbonitrile: Evidence-Based Application Scenarios


CYP11B2 (Aldosterone Synthase) Inhibitor Development Programs

Research groups pursuing aldosterone synthase (CYP11B2) inhibition for cardiovascular indications may select 1-methyl-1H-indazole-3-carbonitrile as a core scaffold for SAR exploration. Patent US9890171B2 demonstrates that advanced derivatives based on this scaffold achieve IC50 values as low as 15 nM against CYP11B2 in mitochondrial assays, with a 2.85-fold stereochemistry-dependent potency difference between enantiomers [1]. This scaffold provides a geometrically defined platform for introducing substituents at the C6 position to modulate target engagement and selectivity against related CYP enzymes. The N1-methyl group eliminates an unnecessary hydrogen-bond donor while the C3-nitrile serves as a metabolically stable hydrogen-bond acceptor [2].

Medicinal Chemistry Building Block for Parallel Synthesis and SAR Expansion

Medicinal chemistry laboratories conducting structure-activity relationship studies on indazole-based kinase inhibitors may procure 1-methyl-1H-indazole-3-carbonitrile as a versatile building block. The C3-nitrile group enables at least five distinct downstream transformations (reduction to amine, tetrazole formation, amide hydrolysis, amidine synthesis, or retention as H-bond acceptor), a synthetic versatility not available with C3-carboxylic acid or C3-carboxaldehyde analogs [1]. The compound is commercially available from multiple vendors with 95% minimum purity, and its storage requirement of 2-8°C simplifies laboratory inventory management compared to more labile N-acylated indazole derivatives [2].

Bioisosteric Replacement of Phenolic Moieties in Drug Candidates

Drug discovery programs seeking to replace metabolically labile phenolic groups with a stable bioisostere may select the 1-methyl-1H-indazole-3-carbonitrile scaffold. Indazole has been established as a validated bioisostere of phenol, offering enhanced lipophilicity (LogP 1.44-1.66 for the target compound) and reduced susceptibility to Phase I and II metabolic transformations including glucuronidation and sulfation [1]. The N1-methyl group in 1-methyl-1H-indazole-3-carbonitrile eliminates the acidic indazole N-H proton (pKa ~10.9 in unsubstituted analog), further improving metabolic stability and simplifying pH-dependent solubility behavior [2]. This combination of properties makes the scaffold suitable for CNS-penetrant programs where metabolic stability and passive permeability are critical design parameters.

Suzuki-Miyaura Cross-Coupling Substrate for C6-Functionalized Derivatives

Synthetic chemistry groups pursuing palladium-catalyzed cross-coupling reactions on the indazole core may utilize 1-methyl-1H-indazole-3-carbonitrile as a substrate for electrophilic aromatic substitution or directed metalation at the C6 position. Patent US9890171B2 exemplifies C6-functionalization via installation of a pyrano-pyridine moiety, demonstrating that the C6 position is accessible for coupling reactions while the N1-methyl and C3-nitrile groups remain compatible with palladium catalysis conditions [1]. This regioselectivity enables systematic exploration of C6-substituted indazole-3-carbonitrile libraries without requiring protecting group strategies for the indazole N-H, which would otherwise be necessary with unsubstituted 1H-indazole-3-carbonitrile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1h-indazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.